molecular formula C6H9NO B057270 2-Acetyl-1-pyrroline CAS No. 85213-22-5

2-Acetyl-1-pyrroline

Cat. No. B057270
CAS RN: 85213-22-5
M. Wt: 111.14 g/mol
InChI Key: DQBQWWSFRPLIAX-UHFFFAOYSA-N
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Description

2-Acetyl-1-pyrroline (2-AP) is a key flavor compound found in various foods, contributing to the characteristic popcorn-like, roasty odor. It is notably present in aromatic rice, wheat bread, and other products. The compound has a very low odor threshold and is generated biologically or through Strecker degradation within the Maillard reaction cascades during thermal food processing (Jost, Heymann, & Glomb, 2019).

Synthesis Analysis

2-AP can be efficiently synthesized from pyrrolidine through a series of steps including hydrocyanation, oxidation, and Grignard addition, yielding 2-acetyl-1-pyrroline with a cracker-like flavor (De Kimpe, Stevens, & Keppens, 1993). Recent advancements have introduced a novel derivatization method for 2-AP analysis, improving the precision and recovery in food matrices (Jost, Heymann, & Glomb, 2019).

Molecular Structure Analysis

The stability and sensorial properties of 2-AP have been enhanced through molecular encapsulation with β-cyclodextrin derivatives. Molecular dynamics simulations and experimental data demonstrate the potential of 2,6-DMβCD as a suitable host molecule for 2-AP encapsulation (Mahalapbutr et al., 2021).

Chemical Reactions and Properties

The formation of 2-AP involves the interaction between methylglyoxal and Delta(1)-pyrroline-5-carboxylate (P5C), with specific Bacillus cereus strains showing the ability to utilize glucose, glutamic acid, and proline for its formation (Romanczyk, McClelland, Post, & Aitken, 1995).

Physical Properties Analysis

The analysis of 2-AP in foods, especially rice, has been significantly improved with methods like headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry, achieving low limits of detection and quantification, and allowing for accurate quantification in rice varieties (Maraval et al., 2010).

Chemical Properties Analysis

2-AP's chemical properties, including its formation and stability, are influenced by its molecular interactions and environmental conditions. Spray-chilling encapsulation using hydrophobic materials has been explored to enhance its stability and application in food, demonstrating that microencapsulation allows for more flexible handling and storage, and potential application by the flavor industry (Yin & Cadwallader, 2019).

Scientific Research Applications

  • Aroma Component in Food Products : 2AP is a major aroma compound in the food industry, particularly in aromatic rice, where it imparts a characteristic flavor. It is present naturally in various food sources or generated during certain processing methods (Routray & Rayaguru, 2018).

  • Biosynthesis in Rice : Studies have demonstrated that 1-pyrroline is a limiting substrate for 2AP biosynthesis in rice. The origin of the acetyl donor in this process has been explored, suggesting that compounds like glucose, sodium acetate, and sodium octanoate could be potential acetyl group-donors for 2AP (Poonlaphdecha et al., 2016).

  • Genetic Modification for Enhanced Aroma : Genetic transformation of rice varieties with the Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) gene has been shown to significantly increase 2AP levels in rice, indicating the role of proline as a precursor amino acid in the biosynthesis of 2AP (Kaikavoosi et al., 2015).

  • Encapsulation for Stability and Flavor Application : The instability of 2AP, a challenge for its commercial use as a flavoring ingredient, has been addressed through encapsulation methods. Studies have explored the stability and potential application of encapsulated 2AP in food products, demonstrating improved handling/storage practices and potential for flavor industry application (Yin & Cadwallader, 2019).

  • Analytical Methods for Detection and Quantification : Advanced methods for the detection and quantification of 2AP in foods have been developed, including novel derivatization strategies and LC-MS/MS analysis. These methods offer improved precision, repeatability, and recovery rates, making them suitable for analyzing 2AP levels in various foods (Jost, Heymann & Glomb, 2019).

  • Role in Cocoa Fermentation : 2AP has been identified as a principal component responsible for specific aromas produced by certain Bacillus cereus strains isolated from cocoa fermentation boxes. This discovery suggests a potential role for specific bacterial strains in 2AP formation in cereal grains (Romanczyk et al., 1995).

  • Formation Mechanism in Aromatic Vegetable Soybean : Research has identified 2AP as an important aroma compound in aromatic vegetable soybean, proposing a formation mechanism via interaction between methylglyoxal and Delta(1)-pyrroline-5-carboxylate (Wu et al., 2009).

  • Molecular Encapsulation with β-cyclodextrin Derivatives : Studies have explored the complexation of 2AP with β-cyclodextrin derivatives to improve its stability and sensorial properties, demonstrating the effectiveness of certain derivatives as host molecules for 2AP encapsulation (Mahalapbutr et al., 2021).

  • Synthesis and Analysis Techniques : Various synthesis methods and analytical techniques have been developed for 2AP, improving the understanding and application of this compound in the flavor industry (Kimpe, Stevens & Keppens, 1993).

  • Ultrasonic Extraction from Pandanus amaryllifolius : Research incorporating ultrasonic extraction to extract 2AP from Pandanus amaryllifolius Roxb. has shown significant impacts of leaves’ mass and solvent concentration on the extraction process, providing insights for optimizing the extraction of 2AP (Azhar et al., 2022).

  • Soil Moisture and 2-AP Biosynthesis in Rice : A study evaluated the effects of different soil moisture contents on 2-AP biosynthesis in fragrant rice, finding that low soil moisture content enhanced 2-AP biosynthesis mainly by upregulating the expression of DAO1 to promote the conversion from putrescine to 2-AP (Luo et al., 2021).

Future Directions

There is a pressing requirement for the creation of a simple, effective, and feasible method for preparing 2-AP . Future research could focus on how micro/macronutrients, cultivation practices, amino acid precursors, growth regulators, and environmental factors influence the 2-AP biosynthesis to modulate the aroma of fragrant rice .

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQWWSFRPLIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335080
Record name 2-Acetyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow solid; Fishy aroma
Record name 2-Acetyl-1-pyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

182.00 to 183.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Acetyl-1-pyrroline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1593/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-1-pyrroline

CAS RN

85213-22-5
Record name 2-Acetyl-1-pyrroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85213-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetyl-1-pyrroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

19.00 °C. @ 760.00 mm Hg
Record name 5-Acetyl-3,4-dihydro-2H-pyrrole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031308
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,420
Citations
A Adams, N De Kimpe - Chemical Reviews, 2006 - ACS Publications
… 2-Propionyl-1-pyrroline 12, with an alkyl chain of one carbon atom more than 2-acetyl-1-pyrroline 1, has a low odor threshold similar to 2-acetyl-1-pyrroline 1 and a roasty, popcorn-like …
Number of citations: 195 pubs.acs.org
RG Buttery, LC Ling, TR Mon - Journal of agricultural and food …, 1986 - ACS Publications
… Because of its much higher odor potency, 2acetyl-1-pyrroline (peak 62) is much more … In measuring the area of the 2acetyl- 1-pyrroline peak it is difficult to avoid interference from other …
Number of citations: 161 pubs.acs.org
X Wei, DD Handoko, L Pather, L Methven, JS Elmore - Food chemistry, 2017 - Elsevier
… The IUPAC name of 2-acetyl-1-pyrroline (2-AP) is 1-(3,4-dihydro-… Bioformation of 2-acetyl-1-pyrroline in both plants and … 2-Acetyl-1-pyrroline has also been shown to form in the Maillard …
Number of citations: 49 www.sciencedirect.com
T Yoshihashi, NTT Huong… - Journal of agricultural and …, 2002 - ACS Publications
… However, findings in this study pointed to a biological origin and nitrogen source for 2-acetyl-1-pyrroline in aromatic rice. 2-Acetyl-1-pyrroline in aromatic rice was formed in the aromatic …
Number of citations: 264 pubs.acs.org
RG Buttery, LC Ling, BO Juliano… - Journal of agricultural …, 1983 - ACS Publications
The concentration of 2-acetyl-l-pyrroline has been determined in the steam volatile oils of 10 different varieties of rice. From these data the amount present in the cooked rice was …
Number of citations: 736 pubs.acs.org
CJ Bergman, JT Delgado, R Bryant, C Grimm… - Cereal …, 2000 - Wiley Online Library
… The popcorn-like smell of aromatic rice stemming primarily from its 2acetyl-1-pyrroline (2-AP) content is considered desirable by many consumers. Conversely, hexanal has been …
Number of citations: 169 onlinelibrary.wiley.com
CC Grimm, ET Champagne, SW Lloyd… - Cereal …, 2011 - Wiley Online Library
… An extremely sensitive method for the analysis of 2-acetyl-1-pyrroline (2AP) in rice, employing … of 2-acetyl-1-pyrroline was studied and the presence of a tautomer of 2-acetyl-1-pyrroline …
Number of citations: 51 onlinelibrary.wiley.com
V Rungsardthong, A Noomhoom - Flavour and fragrance …, 2005 - Wiley Online Library
… ABSTRACT: Bacteria, yeasts, and fungi from type cultures and natural sources were used in the screening for 2-acetyl1-pyrroline (ACPY) formation (key flavour compound in aromatic …
Number of citations: 29 onlinelibrary.wiley.com
W Routray, K Rayaguru - Food reviews international, 2018 - Taylor & Francis
… 2-Acetyl-1-pyrroline is an aroma … of 2-acetyl-1-pyrroline, including aromatic rice, and the factors, including chemical and genetic parameters, affecting the formation of 2-acetyl-1-pyrroline…
Number of citations: 68 www.tandfonline.com
NE Okpala, Z Mo, M Duan, X Tang - Plant Physiology and Biochemistry, 2019 - Elsevier
… This review aims to explain in detail the genetics and the biosynthesis of 2-acetyl-1-pyrroline (2AP), a major … Natto expressed in Escherichia coli as a precursor for 2-acetyl-1-pyrroline …
Number of citations: 50 www.sciencedirect.com

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